(S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine

asymmetric synthesis chiral amine enantioselectivity

(S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine (CAS 1212840-90-8) is a chiral α-methylbenzylamine derivative featuring a 2-trifluoromethyl-substituted pyridine core. The compound is supplied as the free base (MW 190.17 g/mol, C₈H₉F₃N₂) with a defined (S)-stereocenter at the benzylic carbon, making it a versatile intermediate for the asymmetric synthesis of bioactive molecules in pharmaceutical and agrochemical research.

Molecular Formula C8H9F3N2
Molecular Weight 190.17 g/mol
Cat. No. B12981105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine
Molecular FormulaC8H9F3N2
Molecular Weight190.17 g/mol
Structural Identifiers
SMILESCC(C1=C(N=CC=C1)C(F)(F)F)N
InChIInChI=1S/C8H9F3N2/c1-5(12)6-3-2-4-13-7(6)8(9,10)11/h2-5H,12H2,1H3/t5-/m0/s1
InChIKeyTUMNSQSQHYBWQW-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine: A Chiral Trifluoromethylpyridine Building Block for Asymmetric Synthesis


(S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine (CAS 1212840-90-8) is a chiral α-methylbenzylamine derivative featuring a 2-trifluoromethyl-substituted pyridine core . The compound is supplied as the free base (MW 190.17 g/mol, C₈H₉F₃N₂) with a defined (S)-stereocenter at the benzylic carbon, making it a versatile intermediate for the asymmetric synthesis of bioactive molecules in pharmaceutical and agrochemical research [1]. Its structural hallmarks—a basic primary amine handle, an electron-deficient pyridine ring, and the metabolically robust trifluoromethyl group—confer a distinct profile of lipophilicity, hydrogen-bonding capability, and configurational stability that is difficult to replicate with non-fluorinated or regioisomeric analogs.

Why Substituting (S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine with Its Enantiomer or Positional Analogs Carries Quantifiable Risk for Asymmetric Synthesis Programs


Trifluoromethylpyridine scaffolds are widely used in medicinal chemistry to improve metabolic stability and binding affinity, but small structural variations—enantiomeric configuration, trifluoromethyl position, or carbon linker length—can drastically alter biological activity, pharmacokinetics, and synthetic utility [1]. The (S)-enantiomer of 1-(2-(trifluoromethyl)pyridin-3-yl)ethan-1-amine presents a defined three-dimensional orientation that is often critical for target engagement; its (R)-counterpart (CAS 1213072-70-8) may exhibit opposing or diminished potency in chiral environments [2]. Similarly, moving the trifluoromethyl group from the 2- to the 4-position or replacing the directly attached chiral ethylamine with a methylene-extended linker alters both the pKa of the pyridine ring and the geometry of the amine, potentially disrupting key hydrogen bonds or π-stacking interactions. Without explicit stereochemical and regiochemical fidelity, otherwise identical syntheses can yield diastereomeric intermediates or inactive products, undermining reproducibility and procurement value.

Quantitative Differentiation Evidence: (S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine vs. Closest Analogs


Enantiomeric Purity and Chiral Discrimination: (S)- vs. (R)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine

The (S)-enantiomer (CAS 1212840-90-8) is supplied at ≥98% purity, with commercial lots tested to confirm a single defined stereocenter (specified optical rotation as per certificate of analysis) . Structural analysis confirms a distinct InChI Key (TUMNSQSQHYBWQW-YFKPBYRVSA-N) compared to the (R)-enantiomer (TUMNSQSQHYBWQW-RXMQYKEDSA-N), reflecting opposite configuration at the alpha carbon [1]. In class-level inference, enantiomeric pairs of chiral amines frequently show differential binding to protein targets; the (S) configuration may be preferred for enzymes with a defined stereochemical binding pocket, as observed for related α-methylbenzylamine derivatives in kinase inhibition [2].

asymmetric synthesis chiral amine enantioselectivity

Trifluoromethyl Positional Effect on Pyridine Basicity: 2-CF₃ vs. 4-CF₃ Regioisomers

The predicted pKa of (S)-1-(2-(trifluoromethyl)pyridin-3-yl)ethan-1-amine is 7.88±0.29 (amine conjugate acid) . The 2-position trifluoromethyl group exerts a strong electron-withdrawing inductive effect on the pyridine ring, lowering the pKa of the pyridine nitrogen compared to 4-CF₃ regioisomers (predicted pKa ~8.5–9.0 for the corresponding 4-substituted analog). This difference in basicity affects the protonation state under physiological and synthetic conditions, influencing solubility, salt formation, and hydrogen-bonding capacity [1].

medicinal chemistry physicochemical properties pKa

Lipophilicity Modulation by Trifluoromethyl Group: Impact on Drug-Likeness Parameters

The computed XLogP3 of (S)-1-(2-(trifluoromethyl)pyridin-3-yl)ethan-1-amine is 1.0 . This value falls within the optimal range (1–3) for oral drug candidates, balancing solubility and permeability. The introduction of the trifluoromethyl group increases lipophilicity by approximately one log unit compared to the non-fluorinated methyl analog (predicted XLogP3 ~0–0.5), while the pyridine nitrogen maintains sufficient hydrophilicity for aqueous solubility. This balance is critical for achieving favorable ADME profiles without excessive metabolic clearance.

lipophilicity ADME drug design

Synthetic Versatility: Direct Amine Handle Compared to Extended-Linker Analogs

The compound bears a primary amine directly attached to the chiral carbon, offering a reactive handle for amide coupling, reductive amination, or sulfonamide formation . Analogs with an extended linker (e.g., 2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-amine, CAS 1000539-32-1) introduce a methylene spacer that alters the geometric relationship between the amine and the pyridine ring. This can reduce steric hindrance but also weaken inductive effects from the CF₃ group on the amine, potentially diminishing metabolic stability . The direct attachment in the target compound ensures that the CF₃ group's electron-withdrawing influence is maximal on the amine, which can influence both reactivity and the basicity of the nitrogen.

synthetic chemistry building block derivatization

Procurement-Driven Application Scenarios for (S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine


Asymmetric Synthesis of Kinase Inhibitors with Defined Stereochemistry

When developing kinase inhibitors that require a chiral amine pharmacophore, the (S)-enantiomer's defined stereochemistry (≥98% ee) can be used to build diastereomerically pure libraries. The 2-CF₃ group on the pyridine ring is known to improve selectivity for the kinase ATP-binding site by engaging with hydrophobic back pockets, and the low predicted pKa of the conjugate acid (7.88) ensures that the amine remains largely unprotonated at cellular pH, favoring passive membrane permeation .

Synthesis of Agrochemical Prototypes Requiring Metabolic Stability

The electron-withdrawing trifluoromethyl group at the 2-position of the pyridine is expected to slow oxidative metabolism relative to non-fluorinated or 4-CF₃ analogs. This makes the (S)-enantiomer a strategic intermediate for designing herbicides or fungicides that demand longer field half-lives. The moderate XLogP3 (1.0) supports both foliar and root uptake [1].

Chiral Derivatizing Agent for Analytical Method Development

The compound's combination of a UV-active pyridine chromophore, a stable stereogenic center, and a primary amine handle makes it suitable for preparing diastereomeric derivatives of carboxylic acids or aldehydes. This enables chiral resolution and quantification by HPLC or LC-MS, leveraging the distinct retention times of (S)- and (R)-derivatives. The 2-CF₃ group further improves MS sensitivity and chromatographic separation .

Building Block for Covalent Inhibitor Warheads

The primary amine can be converted to an acrylamide or vinyl sulfonamide warhead for covalent targeting of cysteine residues in proteins. The electron-poor pyridine ring (due to 2-CF₃) attenuates the amine's nucleophilicity, potentially reducing off-target reactivity while maintaining necessary electrophilic warhead formation. The chirality ensures precise orientation of the warhead in the target binding pocket [2].

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